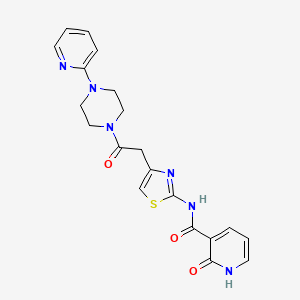
1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features an isothiocyanate group, a pyrazole ring, and a trifluoromethyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1-(3-aminopropyl)-5-methyl-3-trifluoromethyl-1H-pyrazole with thiophosgene (CSCl2) to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .
Chemical Reactions Analysis
1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and thiols.
Oxidation and Reduction: The pyrazole ring and the isothiocyanate group can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products
Common reagents used in these reactions include thiophosgene, amines, alcohols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s isothiocyanate group is known for its ability to modify proteins and other biomolecules, making it useful in biochemical studies.
Medicine: Research has shown potential anticancer properties due to its ability to induce apoptosis in cancer cells. It is also being studied for its antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole involves its interaction with various molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This modification can alter the function of the target molecules, resulting in biological effects such as inhibition of enzyme activity, induction of apoptosis, and disruption of cellular processes. The compound’s trifluoromethyl group also contributes to its biological activity by enhancing its stability and lipophilicity .
Comparison with Similar Compounds
1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole can be compared with other isothiocyanate-containing compounds, such as:
Phenethyl isothiocyanate (PEITC): Known for its anticancer properties and ability to induce apoptosis in cancer cells.
Benzyl isothiocyanate (BITC): Exhibits antimicrobial and anticancer activities.
Allyl isothiocyanate (AITC): Commonly found in mustard and horseradish, known for its antimicrobial properties .
The uniqueness of this compound lies in its combination of the pyrazole ring, trifluoromethyl group, and isothiocyanate group, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-isothiocyanatopropyl)-5-methyl-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3S/c1-7-5-8(9(10,11)12)14-15(7)4-2-3-13-6-16/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCGNFHUZNBNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN=C=S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2619877.png)
![4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(cyclohex-3-ene-1-carbonyl)piperidine](/img/structure/B2619879.png)

![N-[4-(2-Oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B2619881.png)


![[2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2619887.png)




![N-(3-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2619894.png)
![6,6-Dibromooctahydro-1,3,5-(epimethanetriyl)cyclopenta[cd]pentalen-1(2h)-ol](/img/structure/B2619897.png)
